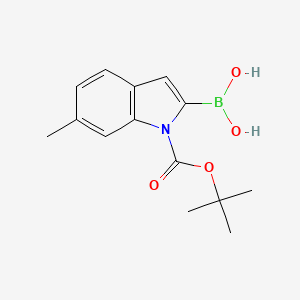

1-BOC-6-methylindole-2-boronic acid

Vue d'ensemble

Description

1-BOC-6-methylindole-2-boronic acid is a compound that likely shares characteristics with other boronic acids, which are known for their versatility as building blocks in the construction of complex molecular architectures. These compounds can be used to create a variety of structures, including macrocycles, cages, dendritic structures, and polymers, through reversible condensation reactions .

Synthesis Analysis

The synthesis of boronic acids often involves the use of boric acid or boronic esters as intermediates. For instance, the deprotection of boronic ester intermediates is a common step in the synthesis of boronic acids, which can be facilitated by leveraging the volatility of methylboronic acid and its diol esters . Additionally, Brønsted base-assisted boronic acid catalysis has been described for the dehydrative self-condensation of carboxylic acids, which could potentially be applied to the synthesis of 1-BOC-6-methylindole-2-boronic acid .

Molecular Structure Analysis

Boronic acids can exhibit different resonance states under varying temperatures, as demonstrated by 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA). This compound has been studied using nuclear magnetic resonance (NMR) spectroscopy, revealing three different resonance states that change with temperature. The molecular structure and resonance states of such boronic acids are characterized by experimental NMR data and theoretical calculations .

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They can act as catalysts, as seen with boric acid in the esterification of alpha-hydroxycarboxylic acids . They are also involved in the formation of boronate esters through the interaction with diols, which is a reversible process and forms the basis for the construction of sensors and separation systems . Furthermore, boronic acids can inhibit enzymes such as class C beta-lactamases through reversible binding, demonstrating their potential in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form reversible bonds with Lewis bases and diols. The formation of cyclic boronate esters in aqueous media is a key interaction that affects the acidity of boronic acids and their Lewis acid-base interactions . The solid-state structures of various boronic and boric acid esters have been determined by X-ray crystallography, providing insights into their molecular conformations . These properties are essential for the use of boronic acids in sensing, recognition, and assembly applications.

Applications De Recherche Scientifique

-

Suzuki-Miyaura Cross-Coupling Reactions

- Field : Organic Chemistry

- Application : Indolylboronic acids, including “1-BOC-6-methylindole-2-boronic acid”, are used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis .

- Method : The reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base .

- Results : This reaction allows for the formation of carbon-carbon bonds, which is a key process in the synthesis of many organic compounds .

-

Synthesis of Hydroxyquinones

- Field : Organic Synthesis

- Application : Indolylboronic acids are used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .

- Method : The reaction involves the coupling of a phenylidonium ylide with an indolylboronic acid in the presence of a palladium catalyst .

- Results : This method allows for the synthesis of hydroxyquinones, which are important compounds in various fields, including medicine and materials science .

-

Pharmaceutical Intermediates

- Field : Pharmaceutical Industry

- Application : Indolylboronic acids, including “1-BOC-6-methylindole-2-boronic acid”, are used as pharmaceutical intermediates .

- Method : These compounds are used in various stages of drug synthesis, often involving reactions such as cross-coupling .

- Results : The use of indolylboronic acids as intermediates can facilitate the synthesis of complex pharmaceutical compounds .

-

Copper-Catalyzed Trifluoromethylation

- Field : Organic Chemistry

- Application : Indolylboronic acids are used in copper-catalyzed trifluoromethylation . This reaction is used to introduce a trifluoromethyl group into organic compounds .

- Method : The reaction typically involves the use of a copper catalyst and a trifluoromethylating reagent .

- Results : This reaction allows for the introduction of a trifluoromethyl group, which can greatly influence the properties of organic compounds .

-

Palladium-Catalyzed Benzylation

- Field : Organic Synthesis

- Application : Indolylboronic acids are used in palladium-catalyzed benzylation . This reaction is used to introduce a benzyl group into organic compounds .

- Method : The reaction typically involves the use of a palladium catalyst and a benzylating reagent .

- Results : This reaction allows for the introduction of a benzyl group, which can greatly influence the properties of organic compounds .

-

Homocoupling Reactions

- Field : Organic Chemistry

- Application : Indolylboronic acids are used in homocoupling reactions . These reactions are used to couple two identical organic compounds .

- Method : The reaction typically involves the use of a catalyst and a suitable oxidant .

- Results : This reaction allows for the synthesis of symmetrical biaryl compounds .

-

1,1-Diarylation of Terminal Alkenes

- Field : Organic Chemistry

- Application : Indolylboronic acids are used in the 1,1-diarylation of terminal alkenes by means of boronic acids and aryldiazonium salts .

- Method : This method is highly enantioselective due to the utilization of a chiral anion phase-transfer catalyst .

- Results : The indole-based product was obtained in a 29% isolated yield .

-

Synthesis of Hydroxyquinones via Suzuki-Miyaura Coupling of Phenylidonium Ylides of Hydroxyquinones

- Field : Organic Synthesis

- Application : Indolylboronic acids are used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .

- Method : The reaction involves the coupling of a phenylidonium ylide with an indolylboronic acid .

- Results : This method allows for the synthesis of hydroxyquinones .

-

Synthesis of (−)-Δ8-THC and Cholesterol

- Field : Organic Synthesis

- Application : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

- Method : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

- Results : This method allows for the synthesis of complex organic compounds .

Safety And Hazards

Propriétés

IUPAC Name |

[6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4/c1-9-5-6-10-8-12(15(18)19)16(11(10)7-9)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHBTAWDTXMJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393431 | |

| Record name | 1-BOC-6-methylindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-BOC-6-methylindole-2-boronic acid | |

CAS RN |

850568-51-3 | |

| Record name | 1-BOC-6-methylindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)